2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
Description
Properties
CAS No. |
383197-18-0 |
|---|---|
Molecular Formula |
C10H12BBrO2 |
Molecular Weight |
254.92 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2 |
InChI Key |
KHJIZHREIBVCAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2-Bromophenyl)methylboronic Acid
The boronic acid precursor is typically prepared via a Grignard reaction:
Esterification Conditions
The boronic acid is combined with 1,3-propanediol in toluene under Dean-Stark reflux with a catalytic amount of p-toluenesulfonic acid (TsOH). Azeotropic removal of water drives the reaction to completion, achieving yields of 85–92%.
Reaction Parameters :
- Molar ratio : 1:1.2 (boronic acid : diol)
- Catalyst : 5 mol% TsOH
- Temperature : 110°C (reflux)
- Time : 12–18 hours
Transesterification of Pinacol Boronic Esters
Preformed pinacol boronic esters serve as versatile intermediates for accessing 1,3,2-dioxaborinanes. This method avoids handling moisture-sensitive boronic acids directly.
Synthesis of Pinacol (2-Bromophenyl)methylboronate
(2-Bromophenyl)methylboronic acid is refluxed with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane under inert atmosphere, yielding the pinacol ester in near-quantitative yield.
Transesterification with 1,3-Propanediol
The pinacol ester undergoes transesterification with excess 1,3-propanediol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst:
Optimized Conditions :
- Solvent : Anhydrous dichloromethane
- Catalyst : 10 mol% BF₃·OEt₂
- Temperature : 25°C
- Time : 6–8 hours
- Yield : 78–84%
Hydroboration-Initiated Routes
Hydroboration of alkynes or alkenes followed by diol trapping offers a stereoselective pathway to cyclic boronic esters. While less commonly applied to aryl-substituted systems, this method demonstrates potential for scalability.
Hydroboration of 2-Bromostyrene
2-Bromostyrene undergoes anti-Markovnikov hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at 0°C. The resulting alkylborane is treated with 1,3-propanediol to form the target compound:
Key Data :
- 9-BBN loading : 20 mol%
- Reaction time : 3 hours
- Yield : 65–70%
- Stereoselectivity : >95% E-isomer
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct esterification | High yield; minimal byproducts | Requires anhydrous conditions | 85–92% |
| Transesterification | Mild conditions; avoids boronic acids | Pinacol ester synthesis adds steps | 78–84% |
| Hydroboration | Stereoselective; scalable | Limited substrate availability | 65–70% |
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
X-ray Crystallography :
Mechanistic Insights
- Esterification : Proceeds via a nucleophilic attack of the diol hydroxyl groups on the electron-deficient boron atom, followed by dehydration.
- Transesterification : Lewis acid catalysts facilitate the cleavage of the B–O bond in the pinacol ester, enabling ligand exchange.
- Hydroboration : 9-BBN mediates syn-addition to the alkyne, with subsequent protonolysis yielding the alkylborane intermediate.
Industrial and Research Applications
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane serves as:
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic acids, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation reactions with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Similar 1,3,2-Dioxaborinane Derivatives
Structural Variations and Substituent Effects
The reactivity, stability, and applications of 1,3,2-dioxaborinane derivatives depend on substituents attached to the phenyl ring and the boronate ring. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., CF3, Br) increase the boron center’s Lewis acidity, enhancing reactivity in catalytic cycles . Conversely, electron-donating groups (e.g., OCH3) reduce reactivity .
- Steric Effects : Bulky substituents (e.g., 5,5-dimethyl on the boronate ring) improve thermal stability but may hinder substrate access in catalytic reactions .
- Functional Group Utility : Bromine in 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane enables post-synthetic modifications, a feature absent in analogues like fluorinated or methylated derivatives .
Cross-Coupling Reactions
- Rhodium-Catalyzed Arylation: 2-Phenyl-1,3,2-dioxaborinane exhibits Gibbs energy profiles nearly identical to phenylboronic acid, indicating similar mechanistic pathways in fullerene functionalization .
- Nickel-Catalyzed Borylation : 4,4,6-Trimethyl-1,3,2-dioxaborinane reacts efficiently with aryl halides under mild conditions. Substituents on the boronate ring (e.g., methyl groups) stabilize intermediates via σ-bond metathesis, a feature shared by 5,5-dimethyl analogues .
Substitution Reactions
- Organolithium Substitution: 2-(1-Bromo-1-methylethyl)-1,3,2-dioxaborinane undergoes quantitative substitution with methyl lithium, yielding alkylboronates. The bromine in 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane likely facilitates similar reactions .
Q & A
Advanced Research Question
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis to 2-bromobenzyl alcohol).
- Light Sensitivity : UV-Vis spectroscopy tracks photo-debromination (λmax shift from 280 nm to 265 nm) .
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C indicates thermal limits for reactions .
How can computational modeling predict the applications of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in materials science?
Advanced Research Question
- COMSOL Multiphysics : Simulate boron’s role in polymer crosslinking (e.g., Young’s modulus improvements predicted at >20 wt% loading) .
- Molecular Dynamics (MD) : Predict solubility parameters (δ) in solvents like DMF (δ ~12.1 MPa¹/²) vs. toluene (δ ~8.9 MPa¹/²) .
What strategies resolve contradictions in reported catalytic activities of boron-containing intermediates derived from 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane?
Advanced Research Question
- Meta-Analysis : Compare literature data on turnover numbers (TON) under standardized conditions (e.g., 1 atm H₂, 25°C).
- Controlled Replication : Reproduce divergent studies with strict O₂ exclusion (Schlenk techniques) to isolate air-sensitive effects .
- Operando Spectroscopy : In situ IR monitors intermediate boron species during catalysis to identify deactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
